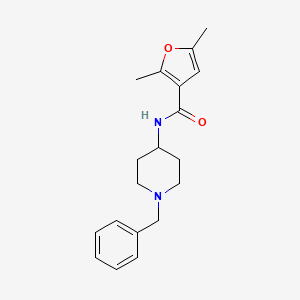

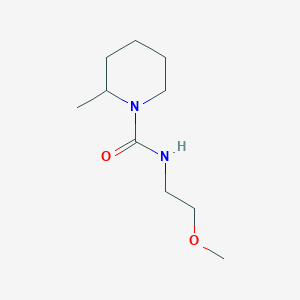

![molecular formula C17H22N4OS B4543882 1-{[(4-isobutyl-5-methyl-4H-1,2,4-triazol-3-yl)thio]acetyl}indoline](/img/structure/B4543882.png)

1-{[(4-isobutyl-5-methyl-4H-1,2,4-triazol-3-yl)thio]acetyl}indoline

Übersicht

Beschreibung

Synthesis Analysis

Synthesis of similar nitrogen and sulfur heterocyclic systems involves linking multiple rings, such as indole, 1,2,4-triazole, and others, to create hybrid compounds. The synthesis process is highly dependent on the reaction conditions, such as the choice of acid catalyst and the temperature, which control the final product yield and structure. For instance, refluxing in glacial acetic acid can yield Schiff bases, while using concentrated HCl in ethanol results in cyclization products with excellent yield (Boraei et al., 2020).

Molecular Structure Analysis

The molecular structure of such compounds is characterized using techniques like nuclear magnetic resonance (NMR) and mass spectral analysis. For certain compounds, single crystal X-ray diffraction provides detailed insights into their structure, confirming the presence of the intended heterocyclic systems within the molecular framework (Boraei et al., 2020).

Chemical Reactions and Properties

These compounds engage in various chemical reactions, including cycloadditions, which are instrumental in creating densely substituted molecular structures. The ability to undergo such reactions with high efficiency makes them suitable candidates for further chemical transformations and applications. The compounds exhibit unique reactivity patterns that are explored for synthesizing novel heterocyclic compounds with potential biological activities (Gomha & Riyadh, 2011).

Physical Properties Analysis

The physical properties, such as solubility, melting points, and crystalline structure, vary significantly across this class of compounds and are influenced by the nature of substituents and the molecular framework. Advanced spectroscopic and crystallographic methods are essential tools for elucidating these properties, contributing to a deeper understanding of how structural variations impact physical characteristics (Kukuljan et al., 2016).

Chemical Properties Analysis

The chemical properties, including reactivity, stability, and interaction with various reagents, are critical for exploring the utility of these compounds in synthesis and potential applications. Studies have shown that specific functional groups in these molecules can undergo transformations, leading to new compounds with diverse structures and functionalities (Bazian et al., 2014).

Wissenschaftliche Forschungsanwendungen

Cholinesterase Inhibitors

Triazole derivatives, including those structurally related to 1-{[(4-isobutyl-5-methyl-4H-1,2,4-triazol-3-yl)thio]acetyl}indoline, have been synthesized and evaluated for their potential as cholinesterase inhibitors. Such compounds are of interest due to their potential therapeutic applications in treating diseases characterized by cholinergic dysfunction, such as Alzheimer's disease. For instance, derivatives synthesized from indol-3-acetic acid and thiocarbohydrazide showed promising anticholinesterase activity, indicating their potential as therapeutic agents in neurodegenerative disorders (Mohsen, 2012).

Antimicrobial Agents

New derivatives of triazoles have been synthesized as novel antimicrobial agents. The reaction of 1H-indol-3-acetic acid with thiocarbohydrazide, followed by further chemical reactions, yielded compounds that exhibited significant antimicrobial activity against various bacterial strains such as Micrococcus luteus, Bacillus cereus, and Escherichia coli, as well as fungal strains like Candida albicans. This suggests their potential use in developing new antimicrobial drugs (Kaplancikli et al., 2008).

Synthesis of Novel Heterocyclic Compounds

Research into the synthesis of novel heterocyclic compounds using derivatives of 1-{[(4-isobutyl-5-methyl-4H-1,2,4-triazol-3-yl)thio]acetyl}indoline has led to the creation of a wide array of compounds with potential biological activity. For example, a study detailed the synthesis of nitrogen and sulfur heterocycles by linking indole, 1,2,4-triazole, pyridazine, and quinoxaline rings, resulting in compounds with potential for further pharmacological investigation (Boraei et al., 2020).

Antifungal and Antibacterial Activities

Several studies have focused on the synthesis of compounds with both 1,2,4-triazole and indole moieties due to their significant antifungal and antibacterial properties. These compounds have been evaluated against a range of pathogens, showing considerable activity and highlighting their potential as leads for the development of new antimicrobial agents. For instance, new pyrazoline and pyrazole derivatives bearing benzenesulfonamide moieties were synthesized from 1,2,4-triazoles and evaluated for their antimicrobial activity, demonstrating efficacy against E. coli and S. aureus among others (Hassan, 2013).

Eigenschaften

IUPAC Name |

1-(2,3-dihydroindol-1-yl)-2-[[5-methyl-4-(2-methylpropyl)-1,2,4-triazol-3-yl]sulfanyl]ethanone | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H22N4OS/c1-12(2)10-21-13(3)18-19-17(21)23-11-16(22)20-9-8-14-6-4-5-7-15(14)20/h4-7,12H,8-11H2,1-3H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LDTXPDYRCSCKIV-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=NN=C(N1CC(C)C)SCC(=O)N2CCC3=CC=CC=C32 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H22N4OS | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

330.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

1-(2,3-dihydro-1H-indol-1-yl)-2-{[5-methyl-4-(2-methylpropyl)-4H-1,2,4-triazol-3-yl]sulfanyl}ethanone | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![4-butyl-N-[2-(4-morpholinyl)ethyl]benzamide](/img/structure/B4543808.png)

![propyl 4-({[(2-chlorobenzoyl)amino]carbonothioyl}amino)benzoate](/img/structure/B4543812.png)

![N-(2,4-dichlorobenzyl)-N'-[4-(4-morpholinylsulfonyl)phenyl]thiourea](/img/structure/B4543828.png)

![4-[tert-butyl(2-hydroxyethyl)amino]-1,1-diphenyl-2-butyn-1-ol](/img/structure/B4543853.png)

![N-[1-(2,4-dichlorobenzyl)-1H-pyrazol-3-yl]-N'-(3,5-dimethylphenyl)thiourea](/img/structure/B4543860.png)

![5-({[(1-ethyl-2-pyrrolidinyl)methyl]amino}methyl)-1,3-dimethyl-1,3-dihydro-2H-benzimidazol-2-one dihydrochloride](/img/structure/B4543879.png)

![2,2-dimethyl-10-(methylthio)-5-(4-morpholinyl)-1,4-dihydro-2H-pyrano[4'',3'':4',5']pyrido[3',2':4,5]thieno[3,2-d]pyrimidine-8-thiol](/img/structure/B4543894.png)

![N-methyl-2-[(5-methyl-4-phenyl-3-thienyl)carbonyl]hydrazinecarbothioamide](/img/structure/B4543896.png)

![1-mesityl-5-[4-(1-pyrrolidinyl)benzylidene]-2,4,6(1H,3H,5H)-pyrimidinetrione](/img/structure/B4543905.png)